![molecular formula C18H16FN5O4 B3005613 Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896831-23-5](/img/structure/B3005613.png)
Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Description
Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H16FN5O4 and its molecular weight is 385.355. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antipsychotic Properties
A compound structurally related to Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, specifically 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated antipsychotic-like properties in behavioral animal tests. This compound did not interact with dopamine receptors like traditional antipsychotics, which is an interesting departure from the norm in antipsychotic drug design (Wise et al., 1987).
Reactivity and Spectroscopic Characterization
Another compound, 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, which shares a similar structure, was synthesized and analyzed for its specific spectroscopic and reactive properties. This study combined experimental and computational approaches to understand the reactivity of this compound, providing insights into the characteristics of such imidazole derivatives (Hossain et al., 2018).
Antibacterial Activity
A study focusing on 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a similar compound demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This suggests potential applications in the development of new antibacterial agents (Darekar et al., 2020).
Antiangiogenic Agent Metabolism
KR-31831, an antiangiogenic agent with a somewhat similar structure, was studied for its metabolism in rats. This research provided valuable insights into the metabolic pathways and potential biological activities of such compounds (Kim et al., 2005).
Synthesis and Structural Analysis
The synthesis and structure of azilsartan methyl ester, which has a similar structure, were investigated, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Li et al., 2015).
properties
IUPAC Name |
methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4/c1-10-8-22-14-15(20-17(22)24(10)12-6-4-11(19)5-7-12)21(2)18(27)23(16(14)26)9-13(25)28-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZJDHFVYHISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
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